4-Ethoxyindolin-1-amine
Overview
Description
4-Ethoxyindolin-1-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Ethoxyindolin-1-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that they may have favorable ADME properties
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . Therefore, it is plausible that this compound could have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
4-Ethoxyindolin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with polyamine oxidases, which are involved in the catabolism of polyamines . These enzymes catalyze the oxidation of polyamines, leading to the production of hydrogen peroxide and aminoaldehydes. This compound has been shown to inhibit the activity of these enzymes, thereby affecting polyamine metabolism and cellular homeostasis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the levels of metabolites and influencing metabolic flux . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of polyamine oxidases by binding to their active sites . This inhibition leads to a decrease in the production of hydrogen peroxide and aminoaldehydes, which are important for cellular signaling and homeostasis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes such as proliferation and differentiation . At higher doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including polyamine metabolism. It interacts with enzymes such as polyamine oxidases, which catalyze the oxidation of polyamines . This interaction affects the levels of polyamines and their metabolites, influencing cellular homeostasis and function. Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. Research has indicated that the compound can localize to various subcellular compartments, including the cytoplasm and peroxisomes . The localization is influenced by specific targeting signals and post-translational modifications that direct this compound to these compartments . This subcellular distribution plays a crucial role in its ability to modulate cellular processes and biochemical reactions.
Properties
IUPAC Name |
4-ethoxy-2,3-dihydroindol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-13-10-5-3-4-9-8(10)6-7-12(9)11/h3-5H,2,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZYPESNCJCGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.